

# (3-Allyl-4-hydroxybenzyl)formamide synthesis protocol

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## Compound of Interest

Compound Name: (3-Allyl-4-hydroxybenzyl)formamide

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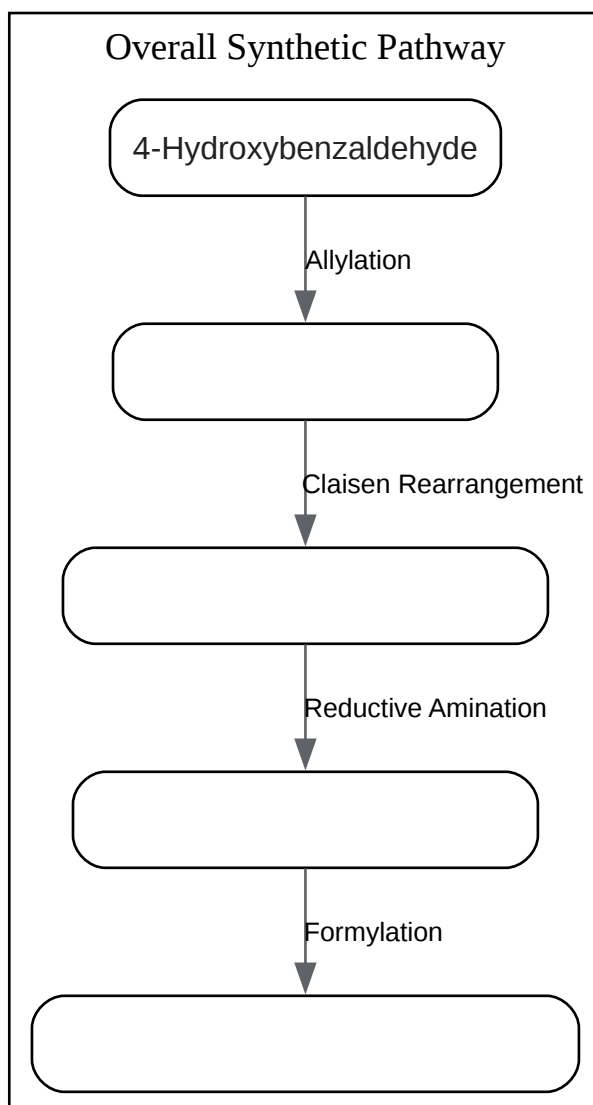
## An In-depth Technical Guide to the Synthesis of (3-Allyl-4-hydroxybenzyl)formamide

This guide provides a comprehensive overview of a proposed synthetic protocol for **(3-Allyl-4-hydroxybenzyl)formamide**, a compound of interest for researchers and professionals in drug development. The synthesis is presented as a multi-step process, with detailed experimental procedures derived from established chemical transformations.

## Synthetic Strategy

The synthesis of **(3-allyl-4-hydroxybenzyl)formamide** can be logically approached in a three-step sequence starting from commercially available 4-hydroxybenzaldehyde. The overall strategy involves:

- Claisen Rearrangement: Introduction of the allyl group at the C3 position of the benzene ring via a Claisen rearrangement of an O-allylated intermediate.
- Reductive Amination: Conversion of the benzaldehyde functionality to a primary amine.
- Formylation: N-formylation of the resulting primary amine to yield the final product.



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Caption: Proposed synthetic pathway for **(3-Allyl-4-hydroxybenzyl)formamide**.

## Experimental Protocols

### Step 1: Synthesis of 3-Allyl-4-hydroxybenzaldehyde

This procedure is adapted from a known synthesis of 3-allyl-4-hydroxybenzaldehyde.[1]

Part A: Synthesis of 4-Allyloxybenzaldehyde

- To a solution of 4-hydroxybenzaldehyde in acetone, add two equivalents of potassium carbonate with stirring.
- Slowly add a solution of 1.1 equivalents of allyl bromide in acetone.
- Reflux the mixture for two hours.
- Filter the reaction mixture to remove inorganic salts.
- Remove the solvent under reduced pressure to yield 4-allyloxybenzaldehyde.

#### Part B: Claisen Rearrangement to 3-Allyl-4-hydroxybenzaldehyde

- Heat the crude 4-allyloxybenzaldehyde from Part A at 220 °C for six hours.
- The rearrangement product, 3-allyl-4-hydroxybenzaldehyde, is obtained.
- Purify the product by column chromatography on silica gel.

Reagent/Solvent	Molecular Weight	Molar Equivalents	Volume/Mass
4-Hydroxybenzaldehyde	122.12 g/mol	1.0	As required
Potassium Carbonate	138.21 g/mol	2.0	As required
Allyl Bromide	120.98 g/mol	1.1	As required
Acetone	58.08 g/mol	-	As required

Table 1: Reagents for the synthesis of 3-Allyl-4-hydroxybenzaldehyde.

## Step 2: Synthesis of 3-Allyl-4-hydroxybenzylamine

This protocol is based on the reductive amination of p-hydroxybenzaldehyde.[2]

- Dissolve 3-allyl-4-hydroxybenzaldehyde in ethanol saturated with ammonia at 10 °C in an autoclave.
- Add Raney nickel (as a catalyst) and a catalytic amount of concentrated sulfuric acid.

- Stir the mixture at room temperature under a hydrogen pressure of 100 atmospheres for 6 hours.
- Release the pressure and filter off the catalyst.
- Treat the filtrate with activated charcoal, filter, and concentrate under reduced pressure.
- Recrystallize the residue from an ethanol/ether mixture to obtain 3-allyl-4-hydroxybenzylamine.

Reagent/Solvent	Molecular Weight	Molar Equivalents	Volume/Mass
3-Allyl-4-hydroxybenzaldehyde	162.19 g/mol	1.0	As required
Ammonia	17.03 g/mol	Excess	-
Raney Nickel	-	Catalytic	As required
Concentrated Sulfuric Acid	98.08 g/mol	Catalytic	As required
Hydrogen	2.02 g/mol	Excess	-
Ethanol	46.07 g/mol	-	As required
Ether	74.12 g/mol	-	As required

Table 2: Reagents for the synthesis of 3-Allyl-4-hydroxybenzylamine.

### Step 3: Synthesis of (3-Allyl-4-hydroxybenzyl)formamide

This procedure is a general method for the N-formylation of amines.

- Dissolve 3-allyl-4-hydroxybenzylamine in a suitable solvent such as tetrahydrofuran (THF).
- Add an excess of ethyl formate to the solution.
- Reflux the mixture for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Upon completion, remove the solvent and excess ethyl formate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **(3-allyl-4-hydroxybenzyl)formamide**.

Reagent/Solvent	Molecular Weight	Molar Equivalents	Volume/Mass
3-Allyl-4-hydroxybenzylamine	163.21 g/mol	1.0	As required
Ethyl Formate	74.08 g/mol	Excess	As required
Tetrahydrofuran (THF)	72.11 g/mol	-	As required

Table 3: Reagents for the synthesis of **(3-Allyl-4-hydroxybenzyl)formamide**.

## Characterization Data

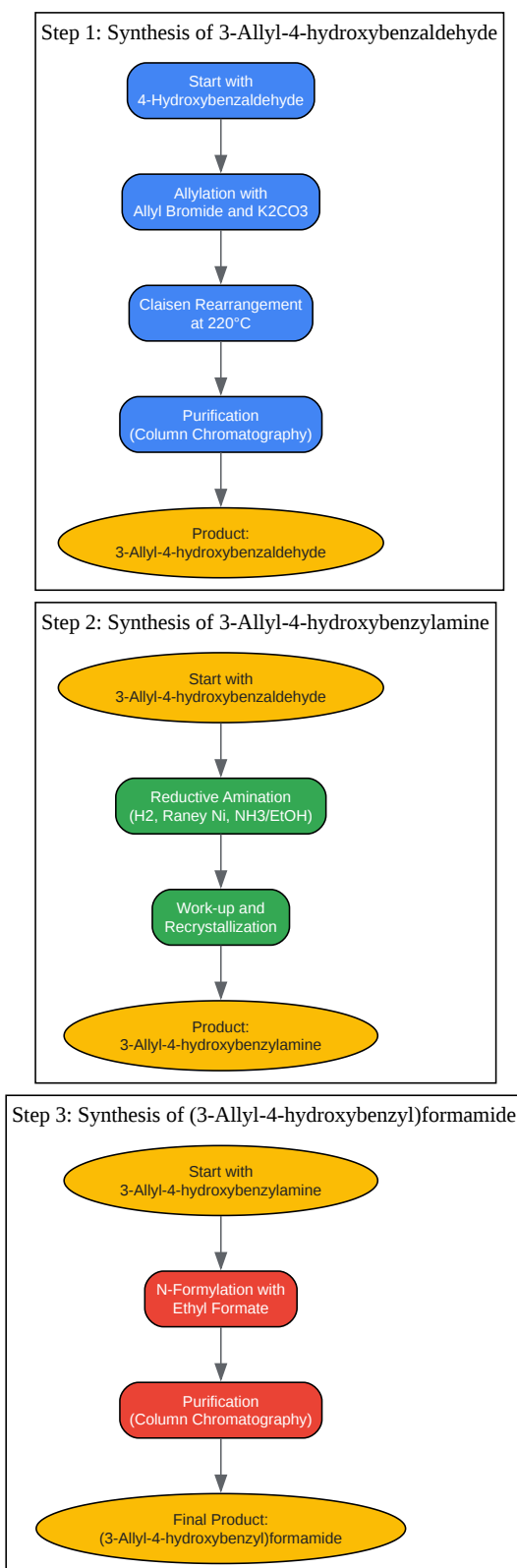
The following table summarizes the expected characterization data for the final product.

Technique	Expected Data
<sup>1</sup> H NMR	Signals corresponding to aromatic protons, the allyl group (CH <sub>2</sub> -CH=CH <sub>2</sub> ), the benzyl CH <sub>2</sub> , the formyl proton (CHO), and the phenolic OH and amide NH protons.
<sup>13</sup> C NMR	Peaks for aromatic carbons, allyl carbons, the benzyl carbon, and the formyl carbonyl carbon.
Mass Spec (MS)	Molecular ion peak corresponding to the molecular weight of (3-Allyl-4-hydroxybenzyl)formamide (C <sub>11</sub> H <sub>13</sub> NO <sub>2</sub> , MW: 191.23 g/mol ).
Infrared (IR)	Characteristic peaks for O-H stretching (phenol), N-H stretching (amide), C=O stretching (amide), and C=C stretching (allyl and aromatic).

Table 4: Expected Analytical Data for **(3-Allyl-4-hydroxybenzyl)formamide**.

## Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental work.



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Caption: Detailed experimental workflow for the multi-step synthesis.

This comprehensive guide provides a robust framework for the synthesis of **(3-Allyl-4-hydroxybenzyl)formamide**. Researchers should note that reaction conditions may require optimization for yield and purity. Standard laboratory safety procedures should be followed throughout the execution of these protocols.

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## References

- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
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